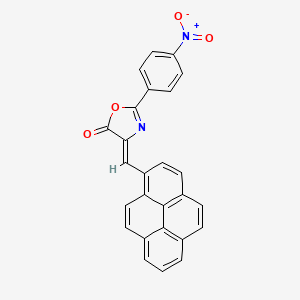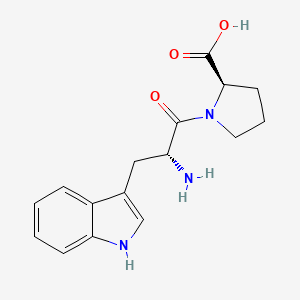
D-Tryptophyl-D-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(®-2-Amino-3-(1H-indol-3-yl)propanoyl)pyrrolidine-2-carboxylic acid is a chiral compound that features an indole moiety, an amino acid, and a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(®-2-Amino-3-(1H-indol-3-yl)propanoyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-pyrrolidine-2-carboxylic acid and ®-2-amino-3-(1H-indol-3-yl)propanoic acid.
Coupling Reaction: The key step involves coupling the two starting materials using peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under anhydrous conditions.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-1-(®-2-Amino-3-(1H-indol-3-yl)propanoyl)pyrrolidine-2-carboxylic acid may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for higher yields.
Automated Processes: Utilizing automated peptide synthesizers to streamline the coupling reactions and purification processes.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced analogs.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions can be carried out using reagents like thionyl chloride (SOCl2) or acyl chlorides under appropriate conditions.
Major Products Formed
Oxidized Derivatives: Various oxidized forms of the indole ring.
Reduced Analogs: Compounds with reduced functional groups.
Substituted Products: Molecules with different functional groups introduced at the amino or carboxylic acid positions.
科学研究应用
Chemistry
Building Block: Used as a building block in the synthesis of complex molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of chiral products.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Protein Interactions: Studied for its role in modulating protein-protein interactions.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use as a therapeutic agent for various diseases.
Industry
Material Science: Utilized in the development of new materials with unique properties.
Biotechnology: Applied in biotechnological processes for the production of bioactive compounds.
作用机制
The mechanism of action of ®-1-(®-2-Amino-3-(1H-indol-3-yl)propanoyl)pyrrolidine-2-carboxylic acid involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes or receptors.
Pathways Involved: It modulates biochemical pathways, leading to the desired biological effects.
Binding Interactions: The indole moiety and amino acid residues play crucial roles in binding interactions with target molecules.
相似化合物的比较
Similar Compounds
(S)-1-((S)-2-Amino-3-(1H-indol-3-yl)propanoyl)pyrrolidine-2-carboxylic acid: The enantiomer of the compound, with different stereochemistry.
®-1-(®-2-Amino-3-(1H-indol-3-yl)propanoyl)piperidine-2-carboxylic acid: A similar compound with a piperidine ring instead of a pyrrolidine ring.
®-1-(®-2-Amino-3-(1H-indol-3-yl)propanoyl)pyrrolidine-2-sulfonic acid: A derivative with a sulfonic acid group.
Uniqueness
Chirality: The specific stereochemistry of ®-1-(®-2-Amino-3-(1H-indol-3-yl)propanoyl)pyrrolidine-2-carboxylic acid imparts unique biological activity.
Indole Moiety: The presence of the indole ring contributes to its distinct chemical and biological properties.
Versatility: Its ability to undergo various chemical reactions and participate in diverse applications makes it a versatile compound.
属性
CAS 编号 |
821776-24-3 |
|---|---|
分子式 |
C16H19N3O3 |
分子量 |
301.34 g/mol |
IUPAC 名称 |
(2R)-1-[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H19N3O3/c17-12(15(20)19-7-3-6-14(19)16(21)22)8-10-9-18-13-5-2-1-4-11(10)13/h1-2,4-5,9,12,14,18H,3,6-8,17H2,(H,21,22)/t12-,14-/m1/s1 |
InChI 键 |
DXYQIGZZWYBXSD-TZMCWYRMSA-N |
手性 SMILES |
C1C[C@@H](N(C1)C(=O)[C@@H](CC2=CNC3=CC=CC=C32)N)C(=O)O |
规范 SMILES |
C1CC(N(C1)C(=O)C(CC2=CNC3=CC=CC=C32)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


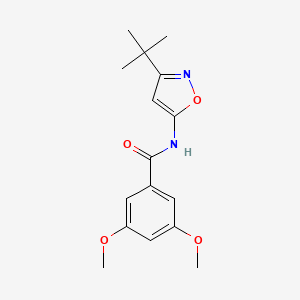

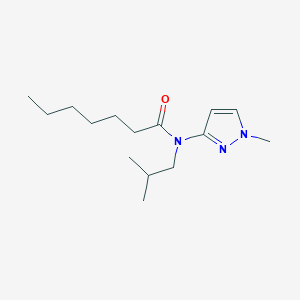
![2-(Difluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15210756.png)
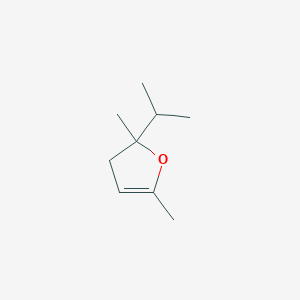
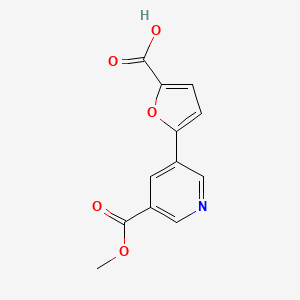
![(S)-2-(7-Nitrodibenzo[b,d]furan-2-sulfonamido)-3-phenylpropanoic acid](/img/structure/B15210775.png)
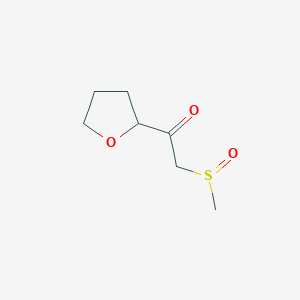
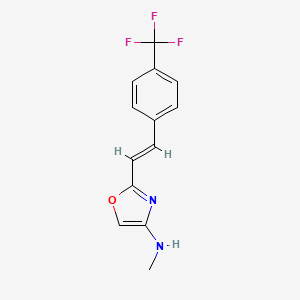
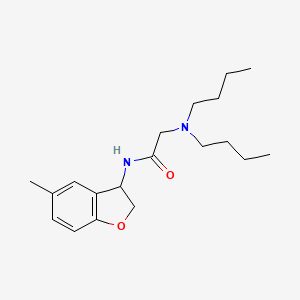
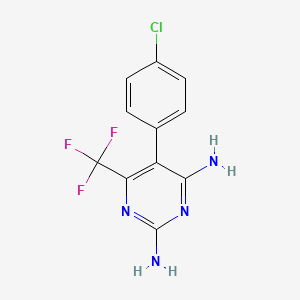
![5-Methyl-2,3-diphenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15210803.png)
